molecular formula C6H16ClNO B2856686 4-Amino-2-methylpentan-2-ol hydrochloride CAS No. 1160756-85-3

4-Amino-2-methylpentan-2-ol hydrochloride

Cat. No.: B2856686
CAS No.: 1160756-85-3
M. Wt: 153.65
InChI Key: BNSHUTGGOSVHGX-UHFFFAOYSA-N
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Description

4-Amino-2-methylpentan-2-ol hydrochloride is a chemical compound with the CAS Number: 1160756-85-3 . It has a molecular weight of 153.65 and its IUPAC name is 4-amino-2-methyl-2-pentanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NO.ClH/c1-5(7)4-6(2,3)8;/h5,8H,4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Analytical and Chemical Applications

4-Amino-2-methylpentan-2-ol hydrochloride has been utilized in various chemical processes and analytical applications. For instance, its derivative, 4-methylpentan-2-ol, has been used for the quantitative extraction of iron(III) from hydrochloric acid, followed by a titrimetric determination of iron content (Gawali & Shinde, 1974). Furthermore, this compound and its variants have been involved in the synthesis of condensed pyrimidines evaluated for anti-inflammatory and analgesic activities, highlighting its role in medicinal chemistry (Sondhi et al., 2008).

Catalysis and Material Science

The compound and its related derivatives have been instrumental in catalysis and material science research. Investigations into the acid-base properties of zirconium, cerium, and lanthanum oxides used 4-methylpentan-2-ol as a probe molecule, indicating its utility in understanding catalytic behavior and surface properties of materials (Cutrufello et al., 2002). Moreover, ceria and ceria-zirconia nanocomposite oxides supported on silica have been utilized for the selective dehydration of 4-methylpentan-2-ol, showcasing its application in the field of nanotechnology and heterogeneous catalysis (Reddy et al., 2007).

Pharmaceutical Synthesis

In the realm of pharmaceutical research, this compound and its variants have been leveraged in the synthesis of various bioactive molecules. For example, the resolution of amino acids crucial in the synthesis of AM-toxins utilized derivatives of 2-amino-5-arylpentanoic acids, indicating the compound's significance in developing therapeutic agents (Shimohigashi et al., 1976).

Analytical Methodology

Additionally, a gas chromatography method has been established for the determination of 4-amino-2-methylpentane, a compound closely related to this compound. This method highlights its importance in quality testing and analytical chemistry (Zhao et al., 2017).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-amino-2-methylpentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-5(7)4-6(2,3)8;/h5,8H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSHUTGGOSVHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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